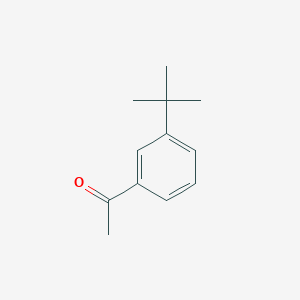

1-(3-(tert-Butyl)phenyl)ethanone

描述

Contextual Significance within Ketone Chemistry and Aryl Derivatives

As a member of the aryl alkyl ketone family, 1-(3-(tert-Butyl)phenyl)ethanone holds a significant position in organic chemistry. fiveable.me Aryl alkyl ketones are characterized by a carbonyl group attached to both an aromatic ring and an alkyl group, and they serve as crucial intermediates in a multitude of organic reactions. fiveable.me The synthesis of these compounds is often achieved through methods like the Friedel-Crafts acylation, a fundamental reaction that involves the addition of an acyl group to an aromatic compound. fiveable.me The presence of the tert-butyl group on the phenyl ring of this compound introduces specific steric and electronic effects that influence its reactivity and make it a valuable tool for investigating reaction mechanisms and developing new synthetic strategies.

The versatility of aryl ketones is further highlighted by the numerous synthetic methods developed for their preparation. These include palladium-catalyzed cross-coupling reactions of boronic acids with various partners like triazine esters, amides, and acyl chlorides, as well as nickel-catalyzed additions of arylboronic acids to nitriles. organic-chemistry.org Such methodologies offer efficient pathways to a wide array of ketone products, underscoring the importance of this class of compounds in modern organic synthesis. organic-chemistry.org

Interdisciplinary Relevance in Organic Synthesis and Related Fields

The significance of this compound extends beyond fundamental organic chemistry into interdisciplinary fields such as medicinal chemistry and materials science. Its derivatives have been investigated for their potential biological activities. For instance, the trifluoromethyl derivative, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, has been studied as a potent inhibitor of human acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.comresearchgate.net The tert-butyl group in this context has been shown to enhance fungitoxic activity through improved hydrophobic interactions with fungal enzymes.

Furthermore, the development of synthetic methods for aryl ketones, including those related to this compound, has been driven by their role as key intermediates in the production of pharmaceuticals and fine chemicals. fiveable.me The ability to synthesize these compounds efficiently and with high selectivity is crucial for the advancement of these applied fields. nih.govresearchgate.net

Structural Features and Their Academic Research Implications

The molecular architecture of this compound is central to its chemical behavior and research applications. The compound consists of a planar aromatic ring with an acetyl group and a bulky tert-butyl group positioned in a meta-relationship to each other. This specific arrangement creates a distinct three-dimensional structure with significant steric hindrance around the tert-butyl substituent. This steric bulk influences the molecule's conformation and its interactions with other molecules, thereby affecting reaction pathways.

From an electronic standpoint, the tert-butyl group is electron-donating, and its meta position relative to the carbonyl group creates a unique electronic environment on the aromatic ring. Density functional theory (DFT) calculations have shown that this substitution pattern predictably affects the aromaticity and electronic properties of the molecule. This distinct electronic character, differing from ortho and para substituted analogs, makes it a valuable substrate for studying the influence of electronic effects on reaction outcomes.

Below is a table summarizing key structural and physical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₆O nih.gov |

| Molecular Weight | 176.25 g/mol nih.gov |

| IUPAC Name | 1-(3-tert-butylphenyl)ethanone nih.gov |

| CAS Registry Number | 6136-71-6 nih.gov |

| XLogP3 | 3.3 nih.gov |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether. |

This table is interactive. You can sort and filter the data.

Overview of Advanced Research Trajectories Pertaining to this compound

Current research involving this compound and its derivatives is exploring several advanced trajectories. One significant area is its use in the development of novel catalytic systems. For example, palladium-catalyzed carbonylative cross-coupling reactions are being investigated for the synthesis of alkyl aryl ketones, with potential applications in creating complex molecules. acs.org

Another research frontier is the synthesis and study of fluorinated derivatives of this compound. mdpi.comresearchgate.net These compounds, such as 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, are being explored as potent enzyme inhibitors due to the strong electronegativity of the trifluoromethyl group. mdpi.com Kinetic studies have revealed that this derivative acts as a slow-binding inhibitor of human acetylcholinesterase, forming a hemiketal with the active site serine. mdpi.comresearchgate.net This line of inquiry has implications for the design of new therapeutic agents. mdpi.com

Furthermore, the unique steric and electronic properties of this compound make it a valuable building block in the synthesis of complex organic molecules and materials. Its use in tandem catalytic reactions, such as addition reactions of arylboronic acids to aldehydes followed by oxidation, demonstrates its utility in constructing more elaborate chemical architectures. nih.gov

属性

IUPAC Name |

1-(3-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEGMYYTIFLVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545994 | |

| Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6136-71-6 | |

| Record name | 1-(3-tert-Butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 1 3 Tert Butyl Phenyl Ethanone and Its Analogs

Conventional Synthetic Approaches to Acetophenones

Traditional methods for synthesizing acetophenones have long relied on electrophilic aromatic substitution, primarily through Friedel-Crafts acylation and related reactions. These methods are valued for their directness in forming the crucial aryl-ketone bond.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. chemguide.co.uklibretexts.org The reaction involves the introduction of an acyl group (RCO-) onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgchemguide.co.uk For the synthesis of 1-(3-(tert-Butyl)phenyl)ethanone, the starting material would be tert-butylbenzene (B1681246).

The reaction proceeds via the formation of an electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). cerritos.edu This acylium ion then attacks the electron-rich aromatic ring of tert-butylbenzene. The tert-butyl group is an ortho-, para-director; however, the steric hindrance of the bulky tert-butyl group often favors para-substitution. Therefore, direct acylation of tert-butylbenzene predominantly yields the 4-tert-butyl isomer. prepchem.com Synthesis of the 3-tert-butyl isomer via this direct route is less straightforward and generally results in lower yields, often requiring separation from a mixture of isomers.

The general reaction is as follows: C₆H₅C(CH₃)₃ + CH₃COCl --(AlCl₃)--> (CH₃)₃CC₆H₄COCH₃ + HCl

Key aspects of this strategy include:

Catalyst: Anhydrous aluminum chloride is the most common catalyst, though others like ferric chloride (FeCl₃) can also be used. cerritos.edu

Reaction Conditions: The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or 1,2-dichlorobenzene, at temperatures ranging from below 5°C to 60°C. libretexts.orgprepchem.comgoogle.com

Limitations: A significant drawback of Friedel-Crafts reactions is the potential for poly-acylation is generally avoided because the acetyl group deactivates the ring to further substitution. pressbooks.pub However, achieving high regioselectivity for the meta-position in the presence of an ortho-, para-directing group is a primary challenge.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Typical Product | Reference |

| AlCl₃ | Acetyl chloride | Carbon tetrachloride | < 5 | 1-(4-(tert-Butyl)phenyl)ethanone | prepchem.com |

| AlCl₃ | Acetyl chloride | 1,2-Dichlorobenzene | 15 - 20 | Alkyl-substituted ketones | google.com |

| AlCl₃ | Ethanoyl chloride | Benzene (B151609) | 60 | Phenylethanone (Acetophenone) | libretexts.orgchemguide.co.uk |

Acylation Reactions via Anhydrides or Acyl Halides

Acylation can be effectively carried out using either acyl halides (like acetyl chloride) or carboxylic acid anhydrides (like acetic anhydride) as the acylating agent. google.com Both serve as sources for the electrophilic acylium ion in the presence of a Lewis acid.

Acyl Halides: As discussed, acetyl chloride is a highly reactive and common choice for introducing the acetyl group. chemguide.co.uk The reaction with tert-butylbenzene in the presence of AlCl₃ is a standard procedure. prepchem.com

Acid Anhydrides: Acetic anhydride can also be used, often with a slightly different catalyst system or conditions. Iron(III) chloride, for example, has been shown to catalyze the acylation of electron-rich aromatic compounds with acetic anhydride. researchgate.net While generally less reactive than acyl halides, anhydrides can be advantageous due to their lower cost and easier handling.

The choice between an acyl halide and an anhydride can depend on factors such as reactivity, cost, and the specific substrate. For a relatively activated ring like tert-butylbenzene, both reagents are viable options for producing the target acetophenone (B1666503), with regioselectivity remaining the principal synthetic hurdle for the meta-isomer.

Organometallic Reagent-Based Syntheses

Organometallic chemistry offers powerful alternatives for the formation of carbon-carbon bonds, providing routes to ketones that can overcome some of the limitations of classical methods like Friedel-Crafts acylation, particularly concerning regioselectivity.

Grignard Reagent Applications in Carbonyl Formation

Grignard reagents are highly versatile organomagnesium compounds that act as potent nucleophiles. libretexts.org The synthesis of a ketone like this compound can be envisioned by reacting a Grignard reagent derived from a 3-substituted tert-butylbenzene with an appropriate acetylating electrophile.

The key steps would be:

Formation of the Grignard Reagent: 3-Bromo-tert-butylbenzene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form 3-(tert-butyl)phenylmagnesium bromide. mnstate.eduorgsyn.org

Reaction with an Acetyl Source: The formed Grignard reagent is then reacted with a source of an acetyl group. Several electrophiles can be used:

Acetyl Chloride: While reaction with an acyl chloride can yield a ketone, a major side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol. aroonchande.com This can be suppressed by using very low temperatures and inverse addition.

Nitriles: A more controlled method involves reacting the Grignard reagent with acetonitrile. This forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone. This method prevents the over-addition side product.

Carboxylic Acids: Reaction with a carboxylic acid is generally not feasible as the Grignard reagent is a strong base and will deprotonate the acid. However, conversion of the Grignard reagent to an organolithium compound allows for reaction with a carboxylic acid to form the ketone.

A patent describes a process where a Grignard complex is reacted with ketene in the presence of a transition metal ligand-acid complex to obtain trifluoromethyl acetophenone isomers, showcasing an industrial application of this type of reaction. google.com

| Grignard Precursor | Reagent | Product | Key Feature | Reference |

| 3-Bromo-tert-butylbenzene | Acetonitrile, then H₃O⁺ | This compound | Controlled reaction, avoids over-addition | General Method |

| Bromobenzene | Methyl Benzoate | Triphenylmethanol | Example of over-addition with esters | mnstate.edu |

| Halo benzotrifluoride | Ketene | Trifluoromethyl acetophenone | Industrial process example | google.com |

Advanced Organometallic Coupling Reactions

Modern synthetic chemistry has developed a suite of powerful cross-coupling reactions catalyzed by transition metals (e.g., palladium, nickel, copper) that allow for the precise and regioselective formation of C-C bonds. These methods are particularly useful for synthesizing specific isomers that are difficult to obtain through classical electrophilic substitution.

To synthesize this compound, one could employ a cross-coupling strategy using 1-bromo-3-(tert-butyl)benzene as a starting material.

Heck-type Reactions: A nickel-catalyzed Heck arylation of an electron-rich olefin, such as n-butyl vinyl ether, with an aryl bromide has been reported as an efficient method for preparing functionalized acetophenones. researchgate.net The reaction proceeds with high regioselectivity to give the branched α-arylated product, which can be hydrolyzed to the corresponding ketone. This approach offers a sustainable alternative to traditional palladium-based methods. researchgate.net

Carbonylative Coupling: Reactions like the Suzuki or Stille coupling can be adapted to include carbon monoxide (CO) in a "carbonylative" version. For instance, a palladium-catalyzed reaction between 1-bromo-3-(tert-butyl)benzene, a suitable organometallic reagent (like a boronic acid or stannane), and CO could potentially form the desired ketone.

Acyl-transfer Coupling: Another strategy involves coupling an organometallic reagent, such as 3-(tert-butyl)phenylboronic acid or 3-(tert-butyl)phenylzinc chloride, with an acyl chloride (e.g., acetyl chloride) in the presence of a palladium or nickel catalyst.

These advanced methods provide excellent control over regiochemistry, making them highly suitable for the targeted synthesis of the 3-substituted isomer of tert-butylacetophenone, which is challenging to access via Friedel-Crafts acylation.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint.

Alternative Catalysts: Traditional Friedel-Crafts acylation often uses stoichiometric amounts of AlCl₃, which generates significant amounts of acidic waste during workup. Greener alternatives include using catalytic amounts of more environmentally benign Lewis acids, such as iron(III) chloride, or employing solid acid catalysts that can be easily recovered and recycled. researchgate.netresearchgate.net

Green Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives is a key goal. Ionic liquids have been explored as recyclable media for Friedel-Crafts reactions. researchgate.netresearchgate.net Solvent-free, or "neat," reaction conditions represent an even more sustainable approach, minimizing waste and environmental impact. mdpi.com

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity under mild, aqueous conditions. mdpi.com Enzymatic processes, such as the conversion of methylbenzylamine to acetophenone using a transaminase, have been developed. While a specific enzyme for this compound may not be readily available, this approach represents a promising avenue for future sustainable synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Advanced coupling reactions often have higher atom economy compared to classical methods that use stoichiometric reagents.

The application of these green principles can lead to more sustainable and efficient manufacturing processes for valuable chemical intermediates like this compound. rsc.org

Solvent-Free and Environmentally Benign Reaction Media

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and reducing the environmental impact of chemical manufacturing. researchgate.net Several innovative techniques have been applied to the synthesis of aryl ketones, offering alternatives to conventional solvent-based methods.

One prominent approach involves the use of microwave irradiation. tandfonline.comtandfonline.com For instance, the reaction of acetals with aryl ketones can be efficiently catalyzed by Lewis acids under solvent-free microwave conditions to produce α,β-unsaturated ketones, which are valuable intermediates. tandfonline.comtandfonline.com This method offers rapid reaction times, excellent yields, and avoids the formation of undesirable side products. tandfonline.com

Mechanochemistry, utilizing high-speed ball milling, has also emerged as a powerful tool for solvent-free synthesis. mdpi.comresearchgate.net The Gewald reaction, which can be used to synthesize 2-aminothiophenes from aryl ketones, has been successfully adapted to solvent-free ball milling conditions. mdpi.comresearchgate.net This technique can be catalytic in base and conducted under aerobic conditions, with the rate of reaction significantly increased by the tandem application of thermal heat. mdpi.com

Furthermore, solid-supported catalysts have been employed for solvent-free Friedel-Crafts acylations. Aluminum dodecatungstophosphate (AlPW12O40), a stable and non-hygroscopic solid acid, effectively catalyzes the acylation of arenes with carboxylic acids or anhydrides without the need for a solvent. organic-chemistry.org Similarly, a mechanochemical solvent-free acyl Suzuki-Miyaura cross-coupling provides a highly chemoselective route to ketones from acyl chlorides and boronic acids. organic-chemistry.org

The use of water as a reaction medium is another cornerstone of green chemistry. Palladium acetate-catalyzed coupling of aryl boronic acids with carboxylic anhydrides or acyl chlorides has been shown to proceed smoothly in water, often in the presence of additives like polyethylene glycol (PEG), to give high yields of aryl ketones. organic-chemistry.orgresearcher.life

| Method | Catalyst/Conditions | Substrates | Product Type | Key Advantage |

| Microwave Irradiation | Lewis acids, solvent-free | Acetals and aryl ketones | α,β-Unsaturated ketones | Rapid, efficient, high yields tandfonline.comtandfonline.com |

| Mechanochemistry | High-speed ball milling, catalytic base | Aryl ketones, malononitrile, sulfur | 2-Aminothiophenes | Solvent-free, aerobic, rate enhancement with heat mdpi.comresearchgate.net |

| Solid-Supported Catalysis | AlPW12O40, solvent-free | Arenes, carboxylic acids/anhydrides | Aryl ketones | Mild conditions, reusable catalyst organic-chemistry.org |

| Acyl Suzuki-Miyaura | Mechanochemical, solvent-free | Acyl chlorides, boronic acids | Aryl ketones | High chemoselectivity, short reaction time organic-chemistry.org |

| Aqueous Synthesis | Pd(OAc)2, water | Arylboronic acids, acyl chlorides/anhydrides | Aryl ketones | Sustainable solvent, high yields organic-chemistry.orgresearcher.life |

Atom Economy and Waste Minimization in Synthetic Pathways

The principles of atom economy and waste minimization are central to the design of sustainable synthetic routes. acs.org This involves maximizing the incorporation of all materials used in the process into the final product, thereby reducing the generation of waste. researchgate.net

A notable example of a "greener" Friedel-Crafts acylation methodology avoids the use of metals and halogens. acs.org This approach, which can still rely on a stoichiometric reagent, minimizes waste streams and can be performed with just two equivalents of the aromatic nucleophile without additional solvent. acs.org The primary byproducts in such reactions are often benign, contributing to a more environmentally friendly process.

Copper(II) bromide-catalyzed synthesis of α-ketoamides from aryl ketones and amines under solvent-free conditions with molecular oxygen as the oxidant is another waste-minimized protocol. researchgate.net This method is advantageous as it proceeds via a bromo intermediate, and the CuBr2 catalyst can be recovered and recycled, further reducing waste. researchgate.netresearchgate.net

Continuous flow synthesis offers a platform for waste minimization by improving reaction control, reducing reaction volumes, and facilitating catalyst recycling. researchgate.net The synthesis of α-ketoamides from aryl methyl ketones has been successfully demonstrated in a flow reactor, highlighting the potential of this technology for cleaner chemical production. researchgate.net

Renewable Starting Materials and Sustainable Processing

The transition from petrochemical feedstocks to renewable resources is a critical goal for sustainable chemistry. rsc.orglibretexts.org Biomass, particularly lignin, represents a vast and underutilized source of aromatic compounds that can serve as starting materials for the synthesis of aryl ketones and other valuable chemicals. rsc.orgnih.gov

Lignin, a major component of wood, is the largest natural source of aromatics. rsc.org Although its complex and robust structure presents challenges for depolymerization, various catalytic methods are being developed to break it down into useful aromatic building blocks. rsc.org These building blocks, such as aromatic ethers, can then be transformed into cyclohexanone and its derivatives. nih.gov

One reported method uses a bromide salt-modified palladium on carbon (Pd/C) catalyst in a biphasic water/dichloromethane system to efficiently convert biomass-derivable aromatic ethers into cyclohexanone derivatives through hydrogenation and hydrolysis. nih.gov This process demonstrates a viable pathway for producing ketones from renewable feedstocks. The cooperative action of the palladium catalyst, bromide salt, and the biphasic solvent system is crucial for achieving high yields of the desired products while suppressing side reactions. nih.gov

The broader context of green chemistry encourages the use of renewable resources not just for feedstocks but also for reaction media, with water and supercritical carbon dioxide being prime examples. libretexts.org The integration of renewable starting materials with sustainable processing techniques, such as flow chemistry and the use of benign solvents, is essential for the future of chemical manufacturing.

Asymmetric Synthesis and Stereocontrol in Related Aryl Ketone Architectures

The synthesis of chiral α-aryl ketones is of significant interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates. semanticscholar.orgnih.gov Achieving high levels of stereocontrol in the synthesis of these compounds, particularly those with tertiary stereocenters, can be challenging due to the potential for racemization under basic conditions. thieme-connect.comst-andrews.ac.uk Consequently, a wide array of catalytic strategies has been developed to address this challenge. nih.govresearchgate.net

Chiral Catalyst-Mediated Transformations

Chiral catalysts are at the heart of asymmetric synthesis, enabling the production of enantioenriched molecules from prochiral starting materials. A variety of catalytic systems have been successfully employed for the synthesis of chiral α-aryl ketones.

Transition Metal Catalysis:

Palladium and Nickel: Palladium and nickel complexes with chiral ligands, such as difluorphos, have been used for the highly enantioselective α-arylation of ketone enolates with aryl triflates. berkeley.eduacs.org The choice between palladium (for electron-neutral or -rich aryl triflates) and nickel (for electron-poor aryl triflates) allows for a broad substrate scope with enantioselectivities often exceeding 90%. berkeley.eduacs.org

Cobalt: Chiral cobalt-salen catalysts have been utilized in a highly enantioselective semipinacol rearrangement of α,α-diarylallylic alcohols to produce enantioenriched α-aryl ketones. st-andrews.ac.ukst-andrews.ac.uk This method proceeds through a 1,2-aryl migration and avoids the use of strong bases that could cause racemization. st-andrews.ac.ukst-andrews.ac.uk

Rhodium: Rhodium-diene catalysts have been shown to be effective for the asymmetric arylation of cyclopent-4-ene-1,3-diones under base-free conditions, yielding products with excellent enantioselectivities (generally ≥98% ee). thieme-connect.com

Copper: Copper(I) complexes with chiral bis(phosphine) dioxides can catalyze the arylation of silyl enol ethers to provide access to enolizable α-arylated ketones with good yields and high enantiomeric excess. researchgate.net

Organocatalysis:

Chiral Brønsted and Lewis Acids: Chiral phosphoric acids have been used to catalyze the de novo enantioselective synthesis of α,α-diaryl ketones from simple alkynes. researchgate.netresearchgate.net These catalysts, along with Lewis acid-assisted Brønsted acids, represent a powerful metal-free approach to asymmetric synthesis. nih.gov

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have also been employed as catalysts in the asymmetric synthesis of α-aryl ketones, further expanding the toolkit of organocatalytic methods. nih.gov

Cinchona Alkaloid Derivatives: A new cinchona alkaloid-derived phase-transfer catalyst has been developed for the highly diastereoselective and enantioselective C-C bond-forming umpolung reaction of imines and enones, leading to the first direct catalytic asymmetric synthesis of γ-amino ketones. nih.gov

| Catalyst Type | Metal/Organic Core | Reaction Type | Product ee/er |

| Transition Metal | Palladium/Nickel | α-Arylation | 70-98% ee berkeley.edu |

| Transition Metal | Cobalt | Semipinacol Rearrangement | 99:1 er st-andrews.ac.uk |

| Transition Metal | Rhodium | Asymmetric Arylation | ≥98% ee thieme-connect.com |

| Organocatalyst | Chiral Phosphoric Acid | Alkyne-Carbonyl Metathesis | up to 95% ee nih.gov |

| Organocatalyst | Cinchona Alkaloid | Umpolung of Imines | 92% ee nih.gov |

Diastereoselective and Enantioselective Approaches

The development of synthetic methods that control both diastereoselectivity and enantioselectivity is crucial for the construction of complex molecules with multiple stereocenters.

A vinylogous addition reaction of allyl aryl ketones with 2,3-dioxopyrrolidines catalyzed by squaramide catalysts has been developed, allowing for a switch between 1,2- and 1,4-addition by changing the reaction temperature. acs.org This method provides access to chiral tertiary alcohols and bicyclic pyrrolidones with good to excellent yields, enantioselectivities, and diastereoselectivities. acs.org

The enantioselective synthesis of α,α-diarylketones has been achieved through a one-pot reaction involving visible light photoactivation and phosphoric acid catalysis. nih.gov This approach uses arylalkynes, benzoquinone, and a Hantzsch ester to construct α,α-diarylketones with excellent yields and enantioselectivities. nih.gov

Furthermore, a catalytic de novo enantioselective synthesis of α,α-diaryl ketones from simple alkynes has been reported using chiral phosphoric acid (CPA) catalysis. researchgate.net This protocol allows for the preparation of a broad range of enolizable α,α-diaryl ketones in good yields and with excellent enantioselectivities. researchgate.net

Cascade and Multi-Component Reaction Approaches

Cascade and multi-component reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing purification steps and resource consumption.

A gold-catalyzed cascade reaction of 2-alkynyl aryl azides with enecarbamates has been developed for the direct synthesis of α-(3-indolyl)ketones. acs.org This reaction proceeds through an in-situ generated α-imino gold carbene intermediate and features high catalyst efficiency and mild reaction conditions. acs.org

Photoredox-mediated cascade cyclizations offer another powerful tool for complex molecule synthesis. An efficient metal-free, photoredox-mediated cascade cyclization of aryl 1-haloalk-5-ynyl ketones has been developed using eosin Y as the photocatalyst. acs.org This method provides access to α-functionalized cyclopenta[b]naphthones and cyclopenta[b]naphtholes in high yields. acs.org

Amine-mediated transformations of alkynyl ketones can also initiate cascade processes. nih.gov These reactions, which start with a conjugate addition of a secondary amine, can lead to the formation of various unsaturated oxacycles and aromatic carbocycles, demonstrating the versatility of cascade reactions in generating molecular diversity from simple starting materials. nih.gov

Reaction Mechanisms and Mechanistic Investigations of 1 3 Tert Butyl Phenyl Ethanone Transformations

Nucleophilic Addition Reactions to the Carbonyl Moiety

The carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, is central to the reactivity of 1-(3-(tert-Butyl)phenyl)ethanone. The process involves the attack of a nucleophile on the carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the alkoxide yields an alcohol product. This reaction can be catalyzed by either acid or base, which serve to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking species, respectively.

Stereochemical Outcomes and Regioselectivity

The carbonyl carbon of this compound is prochiral. As such, nucleophilic addition can create a new stereocenter at this position. libretexts.orglibretexts.org In the absence of any chiral influence from the reactants, reagents, or solvent, the nucleophile can attack either face of the planar carbonyl group with equal probability. This results in the formation of a racemic mixture, a 50:50 mix of the two possible enantiomers. libretexts.orgsaskoer.ca

For ketones with a pre-existing chiral center adjacent to the carbonyl, predictive models such as the Felkin-Anh and Cram's rules are employed to forecast the major diastereomer formed. openochem.orgchemistnotes.comwikipedia.org These models analyze the steric and electronic interactions of the substituents at the alpha-position to determine the most favorable trajectory for nucleophilic attack, often cited as the Bürgi-Dunitz trajectory. openochem.orgyoutube.com While this compound itself is achiral, these principles become relevant for its chiral derivatives, where facial selectivity would be a key consideration.

Influence of Steric Hindrance from the tert-Butyl Group on Reaction Rates and Selectivity

Steric hindrance plays a critical role in determining the reactivity of ketones. Generally, ketones are less reactive towards nucleophiles than aldehydes because the two alkyl or aryl substituents in ketones create more steric congestion around the carbonyl carbon compared to the single substituent and a small hydrogen atom in aldehydes. ncert.nic.in

In this compound, the tert-butyl group is positioned meta to the acetyl group. While it does not directly flank the carbonyl carbon, its substantial bulk can still influence the reaction. This steric presence can affect the rate of nucleophilic addition compared to less bulky analogues, such as 1-(3-methylphenyl)ethanone. The large tert-butyl group can create unfavorable steric interactions in the transition state of the addition reaction, potentially slowing it down. acs.orgbyjus.com Although the effect is less pronounced than if the group were in the ortho position, it can still disfavor the approach of very large or bulky nucleophiles.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents, which affect both the reaction rate and the position of the incoming electrophile (regioselectivity). lumenlearning.comlibretexts.org

The aromatic ring of this compound has two substituents to consider:

Acetyl group (-COCH₃): This is a moderately deactivating group due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position. youtube.com

tert-Butyl group (-C(CH₃)₃): This is a weakly activating group due to its electron-donating inductive effect. It directs incoming electrophiles to the ortho and para positions. stackexchange.com

The regiochemical outcome of an EAS reaction on this molecule will be a product of these competing directing effects. The available positions for substitution are C2, C4, C5, and C6.

Attack at C2 and C6: These positions are ortho to the tert-butyl group and ortho to the acetyl group. The tert-butyl group directs here, but the acetyl group deactivates these sites. Furthermore, the C6 position is sterically hindered by the adjacent bulky tert-butyl group.

Attack at C4: This position is para to the tert-butyl group and meta to the acetyl group. Both groups, for different reasons, are compatible with substitution at this site, although the activating effect of the tert-butyl group is opposed by the deactivating effect of the acetyl group.

Attack at C5: This position is meta to the tert-butyl group and meta to the acetyl group. The strongly directing acetyl group favors this position.

Given the strong meta-directing nature of the acetyl group and the steric hindrance at the C6 position, substitution is most likely to occur at the C4 and C5 positions. The precise product distribution would depend on the specific reaction conditions and the nature of the electrophile.

| Position on Ring | Effect of Acetyl Group (-COCH₃) | Effect of tert-Butyl Group (-C(CH₃)₃) | Overall Likelihood |

|---|---|---|---|

| C2 | Deactivated (ortho) | Activated (ortho) | Unlikely |

| C4 | Less Deactivated (meta) | Activated (para) | Possible Product |

| C5 | Directed (meta) | Neutral | Possible Product |

| C6 | Deactivated (ortho) | Activated (ortho) & Sterically Hindered | Very Unlikely |

Rearrangement Reactions Involving the Carbon Skeleton

While the parent ketone this compound is stable, its derivatives can undergo skeletal rearrangements, particularly those that proceed through carbocation intermediates.

Wagner-Meerwein Type Rearrangements in Related Systems

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon atom to an adjacent electron-deficient carbon atom. wikipedia.orglscollege.ac.in The primary driving force for this rearrangement is the formation of a more stable carbocation. egyankosh.ac.inyoutube.com For example, a secondary carbocation will readily rearrange to a more stable tertiary carbocation if possible.

This type of rearrangement is not typical for the ketone itself but is highly relevant for related structures. For instance, if this compound is converted to the corresponding tertiary alcohol (e.g., via a Grignard reaction), subsequent acid-catalyzed dehydration would generate a carbocation. This carbocationic intermediate could then undergo a Wagner-Meerwein rearrangement before elimination occurs to form an alkene. youtube.com

Carbocationic Intermediates and Migratory Aptitudes

The formation of a carbocation is a prerequisite for a Wagner-Meerwein rearrangement. egyankosh.ac.in These high-energy intermediates are often stabilized by adjacent groups through inductive effects or hyperconjugation. nih.gov In systems related to this compound, carbocations can be generated through various methods, such as the protonation of an alcohol followed by the loss of water. researchgate.net

When a carbocation is formed and multiple groups could potentially migrate, the outcome is determined by the relative "migratory aptitude" of these groups. Migratory aptitude is the intrinsic ability of a group to shift during a rearrangement. This is influenced by factors such as the group's ability to stabilize the positive charge in the transition state of the migration. slideshare.netchemlkouniv.com

The generally accepted order of migratory aptitude for common groups is as follows:

| Migratory Aptitude | Group |

|---|---|

| Highest | Hydride (H⁻) |

| ↓ | Phenyl (Aryl groups) |

| ↓ | tert-Alkyl (e.g., tert-Butyl) |

| ↓ | sec-Alkyl (e.g., Isopropyl) |

| ↓ | prim-Alkyl (e.g., Ethyl) |

| Lowest | Methyl |

This order indicates that if a carbocation forms adjacent to a carbon bearing both a phenyl group and a methyl group, the phenyl group is more likely to migrate. youtube.com This predictive tool is essential for understanding the products of reactions that proceed through such rearrangement pathways.

Radical Mechanisms in this compound Chemistry

The carbonyl group of this compound can participate in radical reactions, typically initiated by photolysis or by a single-electron transfer process. These reactions proceed through a key intermediate known as a ketyl radical.

Single-electron transfer (SET) to the carbonyl group of this compound is a plausible initial step in its reduction, such as in a dissolving metal reduction or in certain photochemical reactions. In this process, an electron is transferred from a donor (e.g., an alkali metal like sodium or a photoexcited donor molecule) to the LUMO (Lowest Unoccupied Molecular Orbital) of the ketone, which is primarily the π* orbital of the carbonyl group.

This transfer results in the formation of a radical anion, specifically a ketyl radical anion. The formation of this intermediate is the cornerstone of reactions like the Pinacol (B44631) coupling, where two ketyl radicals dimerize to form a diol.

Mechanism of Ketyl Radical Anion Formation via SET:

Electron Transfer: A single electron is transferred from a donor to the carbonyl oxygen of this compound.

Radical Anion Formation: The resulting species possesses both a radical character and a negative charge, localized primarily on the carbonyl group.

In the presence of a proton source, the ketyl radical anion can be protonated to form a neutral ketyl radical.

Table 1: Plausible Intermediates in SET Reactions of this compound

| Intermediate Name | Structure | Formation Pathway |

|---|---|---|

| Ketyl Radical Anion | [Ar-C(O•)-CH₃]⁻ | Single-electron transfer to the carbonyl group. |

| Ketyl Radical | Ar-C(OH•)-CH₃ | Protonation of the ketyl radical anion. |

| Pinacol Product | Ar-C(OH)(CH₃)-C(OH)(CH₃)-Ar | Dimerization of two ketyl radicals. |

Ar represents the 3-(tert-butyl)phenyl group.

The tert-butyl group, being electron-donating through induction, may slightly decrease the electron affinity of the carbonyl group compared to unsubstituted acetophenone (B1666503), potentially affecting the rate and efficiency of the SET process.

Spin trapping is an experimental technique used to detect and identify transient free-radical intermediates. wikipedia.org While no specific spin trapping studies have been reported for this compound, the methodology can be applied to investigate its radical chemistry. The technique involves using a "spin trap," a molecule that reacts with the short-lived radical to form a much more stable radical adduct that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org

Common spin traps include nitrones like phenyl N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline N-oxide (DMPO). wikipedia.org

Hypothetical Application to this compound:

If a ketyl radical of this compound were generated, for instance, through photochemical hydrogen abstraction from a solvent like isopropanol, it could be intercepted by a spin trap such as DMPO.

Radical Generation: Photolysis of this compound in the presence of a hydrogen donor (R-H) generates the ketyl radical.

Trapping: The ketyl radical adds to the spin trap (e.g., DMPO) to form a stable nitroxide radical adduct.

Detection: The resulting DMPO-ketyl adduct would produce a characteristic hyperfine splitting pattern in its EPR spectrum, confirming the presence of the initial ketyl radical.

Studies on the parent compound, acetophenone, have demonstrated the successful trapping of its corresponding ketyl radical, providing a strong precedent for the feasibility of such an experiment with its tert-butyl derivative. abo.fi

Table 2: Representative Spin Traps and Their Potential Use

| Spin Trap | Chemical Name | Characteristics of Adduct |

|---|---|---|

| DMPO | 5,5-dimethyl-1-pyrroline N-oxide | Forms nitroxide adducts with distinct EPR spectra for different radical types. |

| PBN | Phenyl N-tert-butylnitrone | A common nitrone trap that forms relatively stable radical adducts. |

Data derived from general principles of spin trapping techniques. wikipedia.org

Elimination Reactions (E2 Mechanism) and Competing Pathways

The compound this compound itself does not have a suitable leaving group to undergo a standard elimination reaction. However, a derivative, such as an α-halogenated version (e.g., 2-bromo-1-(3-(tert-butyl)phenyl)ethanone), could undergo elimination to form an α,β-unsaturated ketone.

The E2 (elimination, bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon atom adjacent (beta) to the carbon bearing a leaving group, and the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.comlibretexts.org

Mechanism for a Hypothetical α-Bromo Derivative:

For 2-bromo-1-(3-(tert-butyl)phenyl)ethanone, the hydrogen atoms on the methyl group are beta to the bromine atom. In the presence of a strong, non-nucleophilic base like potassium tert-butoxide, an E2 reaction could occur.

Base Abstraction: The base abstracts a proton from the methyl group.

Concerted Bond Formation/Cleavage: Simultaneously, the C-H bond breaks, a π-bond forms between the α- and β-carbons, and the C-Br bond breaks, expelling the bromide ion.

A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. This geometry allows for efficient orbital overlap in the transition state. libretexts.org

Competing Pathways:

The primary competing pathway for an E2 reaction is the SN2 (substitution, nucleophilic, bimolecular) reaction. The outcome of the reaction depends on several factors:

Nature of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. Strong, non-hindered bases that are also good nucleophiles (e.g., ethoxide) can lead to a mixture of E2 and SN2 products. libretexts.org

Substrate: The substrate in this case is a primary halide (referring to the bromine's position on a methyl group), which is generally susceptible to SN2 attack. However, the presence of the adjacent carbonyl group activates the α-hydrogens, making them more acidic and thus more susceptible to abstraction by a base, which favors elimination.

Therefore, with a strong, hindered base, E2 would be the expected major pathway, while a less hindered, more nucleophilic base could result in significant SN2 substitution.

Table 3: Factors Influencing E2 vs. SN2 Pathways for 2-Bromo-1-(3-(tert-butyl)phenyl)ethanone

| Factor | Favors E2 Elimination | Favors SN2 Substitution |

|---|---|---|

| Base | Strong, sterically hindered (e.g., KOtBu) | Strong, unhindered nucleophile (e.g., NaOEt, NaCN) |

| Temperature | Higher temperatures | Lower temperatures |

| Solvent | Aprotic solvents can enhance basicity | Polar aprotic solvents (e.g., acetone, DMSO) |

This table is based on general principles of elimination and substitution reactions.

Catalysis in the Chemistry of 1 3 Tert Butyl Phenyl Ethanone

Lewis Acid Catalysis in Acylation and Related Reactions

Lewis acid catalysis is a cornerstone of organic synthesis, and its application in reactions involving 1-(3-(tert-Butyl)phenyl)ethanone is no exception. The most prominent example is the Friedel-Crafts acylation of tert-butylbenzene (B1681246), which is a primary route for the synthesis of this compound itself. In this electrophilic aromatic substitution reaction, a Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), thereby facilitating the introduction of the acetyl group onto the aromatic ring.

The choice of solvent can significantly impact the reaction kinetics and purification process. For instance, using nitrobenzene (B124822) as a solvent can enhance the electrophilicity of the reacting species, though it may complicate the subsequent purification steps. The reaction is typically conducted under reflux conditions, at temperatures ranging from 40 to 60°C.

Recent advancements have also explored synergistic Brønsted/Lewis acid catalytic systems for aromatic alkylation. For example, a dual system of a protic acid and an iron Lewis acid has been shown to promote the site-selective tert-butylation of electron-rich arenes. nih.gov While not directly involving the pre-formed this compound, this highlights the ongoing development of Lewis acid catalysis in manipulating tert-butylated aromatic systems. In some cases, Lewis acids like scandium triflate (Sc(OTf)₃) have been utilized in intramolecular condensation reactions of related alkynyl ether systems to form cycloalkene carboxylates, demonstrating the versatility of these catalysts in complex molecular constructions. nih.gov

Table 1: Lewis Acid Catalyzed Reactions

| Catalyst System | Reactants | Product | Key Features |

|---|---|---|---|

| AlCl₃ | tert-Butylbenzene, Acetyl Chloride/Anhydride | This compound | Standard Friedel-Crafts acylation for synthesis. |

| Brønsted Acid/Iron Lewis Acid | Electron-rich Arenes, di-tert-butylperoxide | tert-Butylated Arenes | Synergistic catalysis for C-H alkylation. nih.gov |

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative to traditional catalytic methods. In the context of this compound and its derivatives, organocatalysts play a crucial role in controlling the stereochemical outcome of various transformations.

Imidazolidinone-Based Organocatalysts

Imidazolidinone-based organocatalysts, often referred to as MacMillan catalysts, have been instrumental in a wide array of asymmetric reactions. nih.govnih.govsigmaaldrich.com These catalysts, which are readily accessible from amino acids, operate through the formation of iminium or enamine intermediates. nih.gov The steric bulk of substituents on the catalyst framework is crucial for achieving high levels of stereocontrol.

Research has focused on the synthesis of novel imidazolidinone-based organocatalysts with bulky substituents to enhance their efficacy in various transformations. nih.govnih.gov For instance, the condensation of amino acid methyl amides with bulky aromatic carbaldehydes, facilitated by a Lewis acid such as ytterbium triflate, yields these sterically encumbered catalysts. nih.gov These catalysts are then available for screening in a multitude of organocatalytic reactions, including Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions, often proceeding with high enantioselectivity. sigmaaldrich.comtcichemicals.com An optimized structure, (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, has been particularly effective for the Friedel-Crafts alkylation of indoles. sigmaaldrich.com

Other Metal-Free Catalytic Systems

Beyond imidazolidinones, other metal-free catalytic systems have been developed for specific applications. For instance, site-selective C-H nitration of N-heterocycles has been achieved using tert-butyl nitrite (B80452) as the nitrating agent under metal-free conditions. nih.gov This type of radical addition reaction demonstrates the potential for functionalizing aromatic rings in a controlled manner without the need for transition metal catalysts. nih.gov

Transition Metal Catalysis for C-H Functionalization and Cross-Coupling

Transition metal catalysis provides a versatile platform for the direct functionalization of C-H bonds and for facilitating cross-coupling reactions, offering atom-economical and efficient synthetic routes. mdpi.comresearchgate.net

Iron-Catalyzed Oxidative Transformations

Iron, being an abundant and environmentally benign metal, has garnered significant attention as a catalyst for oxidative transformations. researchgate.netmdpi.com Iron-catalyzed Wacker-type oxidation of olefins to ketones has been demonstrated using catalysts like tris(dibenzoylmethanato)iron(III) [Fe(dbm)₃] at room temperature with air as the oxidant. researchgate.net While not directly acting on this compound, this methodology is relevant for the synthesis of related ketone structures.

Furthermore, iron catalysts have been implicated in the β-methyl scission of tert-butoxyl radicals, a process that can be relevant in reactions involving tert-butyl groups. mdpi.com Mechanistic studies have shown that the interaction between an iron catalyst and a peroxide initiator can lead to the selective formation of methyl radicals. mdpi.com

Table 2: Iron-Catalyzed Oxidative Reactions

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Tris(dibenzoylmethanato)iron(III) | Olefins, Phenylsilane, Air | Ketones | Wacker-type oxidation at room temperature. researchgate.net |

Rhodium-Catalyzed Carbene Transfer Reactions and C-H Insertions

Rhodium catalysts are particularly effective in mediating carbene transfer reactions and C-H insertion processes. nih.govusu.eduepa.gov These reactions often proceed via the formation of a metal-carbene intermediate from a diazo compound, followed by the desired transformation. usu.edu The decomposition of diazo compounds in the presence of a rhodium(II) catalyst can lead to C-H insertion into aromatic rings. epa.gov For example, the reaction of 2-diazo-1,3-indandione with substituted benzenes in the presence of rhodium(II) acetate (B1210297) results in the formation of ortho- and para-substitution products. epa.gov

Rhodium-catalyzed carbene transfer reactions have also been utilized for the synthesis of seleno-ketals from diazoesters and diselenides. nih.gov More complex transformations, such as the 1,3-difunctionalization of imino-carbenes generated from triazoles, have been achieved with rhodium catalysis, providing access to valuable α-seleno enamides with high stereoselectivity. researchgate.net These methodologies underscore the potential for intricate molecular constructions starting from relatively simple precursors, with rhodium catalysts playing a central role in controlling the reaction pathway.

Biocatalysis in Chemo-, Regio-, and Stereoselective Reductions/Oxidations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the transformation of this compound. Enzymes, such as ketoreductases (KREDs) and oxidases, operating within whole microbial cells or as isolated preparations, can perform reductions and oxidations with exceptional control over the reaction's chemo-, regio-, and stereochemical outcome.

The asymmetric reduction of the prochiral ketone of this compound to its corresponding chiral alcohol, 1-(3-(tert-butyl)phenyl)ethanol, is a prime application of biocatalysis. Ketoreductases, often from yeast and bacteria, are particularly effective for this purpose. google.comresearchgate.net These enzymes, which are dependent on cofactors like NADPH, can exhibit high enantioselectivity, preferentially producing either the (R)- or (S)-enantiomer of the alcohol. The steric bulk of the tert-butyl group can significantly influence the substrate binding within the enzyme's active site, thereby affecting the stereoselectivity of the reduction. Microbial reductions using whole cells of yeast, such as Candida tropicalis, or bacteria have also been shown to effectively reduce various ketones. nih.gov

Conversely, the enantioselective oxidation of racemic 1-(3-(tert-butyl)phenyl)ethanol can be achieved through biocatalytic methods, providing a kinetic resolution to obtain one enantiomer of the alcohol in high purity. mdpi.comrsc.org Alcohol dehydrogenases and oxidases are the primary enzymes employed for this purpose. These enzymes can selectively oxidize one enantiomer of the alcohol back to the ketone, leaving the other enantiomer untouched. mdpi.com

The chemo- and regioselectivity of biocatalysts are also noteworthy. In molecules with multiple functional groups, enzymes can selectively target the ketone or alcohol moiety without affecting other parts of the molecule. Furthermore, in cases where multiple oxidation sites are available, enzymes can exhibit high regioselectivity, oxidizing a specific position on the aromatic ring or at a benzylic position. mdpi.com

| Transformation | Biocatalyst Type | Substrate | Key Outcome |

| Asymmetric Reduction | Ketoreductases (KREDs), Whole microbial cells (e.g., Yeast, Bacteria) | This compound | Chiral 1-(3-(tert-butyl)phenyl)ethanol (high e.e.) |

| Enantioselective Oxidation | Alcohol Dehydrogenases, Oxidases | Racemic 1-(3-(tert-butyl)phenyl)ethanol | Kinetic resolution to obtain one enantiomer of the alcohol |

| Chemo- and Regioselective Oxidation | Oxidases, Peroxygenases | This compound or its alcohol | Selective oxidation at a specific site |

Derivatization Strategies and Functionalization of 1 3 Tert Butyl Phenyl Ethanone

Modification of the Carbonyl Group

The carbonyl group of 1-(3-(tert-Butyl)phenyl)ethanone is a primary site for chemical reactions, enabling the introduction of diverse functional groups. These transformations are fundamental to altering the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

Oxime and Hydrazone Formation

The reaction of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives provides a straightforward route to oximes and hydrazones, respectively. wikipedia.orgwikipedia.org These reactions are typically carried out by condensation, where the oxygen atom of the carbonyl group is replaced by a nitrogen-containing functional group. wikipedia.org

Oximes are generally formed by reacting the ketone with hydroxylamine, often in the presence of a mild base. wikipedia.org The resulting oximes can exist as E/Z stereoisomers, and their formation can be a useful method for the characterization of the parent ketone. wikipedia.org

Hydrazones are synthesized through the reaction of the ketone with hydrazine or its substituted derivatives. wikipedia.org This reaction is a common method for creating C=N bonds and is a key step in various named reactions, such as the Wolff-Kishner reduction. wikipedia.org The formation of hydrazones from aldehydes and ketones is a well-established synthetic method. orgsyn.org For instance, acetophenone (B1666503) can be converted to acetophenone hydrazone by heating with hydrazine or hydrazine hydrate. orgsyn.org

| Reactant | Product | Reaction Type |

| This compound | This compound Oxime | Condensation with Hydroxylamine |

| This compound | This compound Hydrazone | Condensation with Hydrazine |

Alkylation and Acylation of Carbonyl Derivatives

The nitrogen atom of the newly formed oxime and hydrazone derivatives of this compound can be further functionalized through alkylation and acylation reactions. These modifications introduce additional diversity to the molecular scaffold.

Alkylation of the oxime or hydrazone can occur at the nitrogen atom, leading to the formation of N-alkylated products. Similarly, acylation introduces an acyl group, typically by reaction with an acyl chloride or anhydride (B1165640). For example, acetophenone oxime can be acylated with acetic anhydride to form (E)-acetophenone O-acetyl oxime. orgsyn.org

Functionalization of the Aromatic Ring

The aromatic ring of this compound provides another avenue for derivatization, allowing for the introduction of substituents that can significantly alter the molecule's properties. The directing effects of the existing acetyl and tert-butyl groups play a crucial role in determining the position of new substituents.

Regioselective C-H Functionalization

Direct C-H functionalization of the aromatic ring is a powerful tool for introducing new chemical bonds in a controlled manner. The substitution pattern of this compound, with the acetyl and tert-butyl groups in a meta-relationship, influences the regioselectivity of these reactions. The bulky tert-butyl group can sterically hinder certain positions, while the electron-withdrawing nature of the acetyl group deactivates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the meta-positions relative to itself.

Aryne Reactivity and Trapping

Arynes, highly reactive intermediates derived from aromatic rings, can be generated from derivatives of this compound. These arynes can then be trapped by various nucleophiles or undergo cycloaddition reactions to form complex polycyclic systems. A study on the regioselective aromatic perfluoro-tert-butylation utilized the reaction of a perfluoro-tert-butyl phenyl sulfone with arynes to generate perfluoro-tert-butylated arenes. nih.gov This highlights the potential of aryne chemistry in introducing bulky fluorinated groups onto aromatic scaffolds.

Synthesis of Complex Molecular Architectures from this compound Scaffolds

The derivatized forms of this compound serve as valuable building blocks for the synthesis of more intricate molecular structures. For example, trifluoromethylated derivatives of this compound have been investigated as potent inhibitors of human acetylcholinesterase, demonstrating the utility of this scaffold in medicinal chemistry. mdpi.comresearchgate.net The synthesis of such complex molecules often involves multi-step reaction sequences where the initial functionalization of the this compound core is a critical step. For instance, a one-pot synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone has been developed using acetophenone and trimethylacetaldehyde (B18807), showcasing the use of related ketone structures in building heterocyclic systems. researchgate.net

| Starting Material | Key Transformation | Resulting Architecture |

| This compound | Trifluoromethylation | Potent Enzyme Inhibitors mdpi.comresearchgate.net |

| Acetophenone (related ketone) | One-pot reaction with trimethylacetaldehyde and TosMIC | Substituted Pyrrole researchgate.net |

Formation of Heterocyclic Compounds

The acetyl group of this compound is a key functional handle for the construction of various heterocyclic rings. A common and effective strategy involves the initial conversion of the ketone to a chalcone (B49325) intermediate. This is typically achieved through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. The resulting α,β-unsaturated ketone, a 3'-tert-butylchalcone derivative, is then a versatile precursor for a variety of cyclization reactions.

Pyrazolines: The reaction of 3'-tert-butylchalcones with hydrazine derivatives is a well-established method for the synthesis of pyrazolines. For instance, the condensation of a chalcone derived from this compound with phenylhydrazine (B124118) in a suitable solvent such as ethanol (B145695), often with a catalytic amount of acid or base, leads to the formation of 1,3,5-trisubstituted-2-pyrazolines. The tert-butyl group at the 3-position of the phenyl ring remains intact throughout the reaction sequence, providing a bulky substituent on the resulting heterocyclic framework. nih.gov

Isoxazoles: Similarly, isoxazole (B147169) derivatives can be synthesized from 3'-tert-butylchalcones. The reaction with hydroxylamine hydrochloride in the presence of a base, such as potassium or sodium hydroxide (B78521), results in the cyclization of the chalcone to form a 3-(3-(tert-butyl)phenyl)-5-aryl-isoxazole. This reaction provides a straightforward route to isoxazoles with a specific substitution pattern dictated by the initial chalcone. rsc.orgelsevierpure.com

Pyrimidines: The α,β-unsaturated carbonyl system of 3'-tert-butylchalcones is also amenable to the construction of six-membered heterocyclic rings like pyrimidines. The reaction with urea (B33335) or thiourea (B124793) in the presence of a base, such as sodium hydroxide in ethanol, yields dihydropyrimidine (B8664642) or dihydropyrimidinethione derivatives, respectively. These can often be oxidized to the corresponding aromatic pyrimidine (B1678525) or pyrimidinethione. nih.govnih.gov

Thiophenes: The Gewald reaction offers a direct route to highly substituted 2-aminothiophenes from ketones. In this multi-component reaction, this compound can be condensed with an α-cyanoester (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization, affording a 2-amino-3-carboalkoxy-4-(3-tert-butylphenyl)thiophene. nih.gov

| Heterocycle | Reactants (from this compound) | Key Reagents | General Product Structure |

| Pyrazoline | 3'-tert-Butylchalcone | Phenylhydrazine | 1-Phenyl-3-(3-(tert-butyl)phenyl)-5-aryl-2-pyrazoline |

| Isoxazole | 3'-tert-Butylchalcone | Hydroxylamine hydrochloride, Base | 3-(3-(tert-butyl)phenyl)-5-aryl-isoxazole |

| Pyrimidine | 3'-tert-Butylchalcone | Urea/Thiourea, Base | 2-Oxo/Thioxo-4-(3-(tert-butyl)phenyl)-6-aryl-pyrimidine |

| Thiophene (B33073) | This compound | α-Cyanoester, Sulfur, Base | 2-Amino-3-carboalkoxy-4-(3-tert-butylphenyl)thiophene |

Construction of Polycyclic Systems

The strategic functionalization of this compound also opens avenues for the synthesis of polycyclic systems, including fused heterocycles and polycyclic aromatic hydrocarbons. These reactions often involve the formation of key intermediates that undergo intramolecular cyclization.

Quinolines: The Friedländer annulation is a powerful method for the synthesis of quinolines. wikipedia.orgorganicreactions.orgnih.govorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself does not possess the required 2-amino group, it can be readily converted into a suitable precursor. For instance, nitration of the aromatic ring followed by reduction of the nitro group would yield an aminoketone. This derivative can then react with a variety of carbonyl compounds to afford substituted quinolines bearing the 3-tert-butylphenyl moiety. The reaction is typically catalyzed by acids or bases. acs.org

Indoles: The Fischer indole (B1671886) synthesis is a classic and versatile method for constructing the indole ring system. wikipedia.orgjk-sci.combyjus.comnumberanalytics.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the condensation of a phenylhydrazine with a ketone or aldehyde. Thus, the phenylhydrazone of this compound can serve as a substrate for the Fischer indole synthesis, leading to the formation of a 2-(3-tert-butylphenyl)-3-methylindole. The reaction conditions often involve heating in the presence of a Brønsted or Lewis acid catalyst.

Polycyclic Aromatic Hydrocarbons (PAHs): The synthesis of polycyclic aromatic hydrocarbons from this compound derivatives can be envisioned through various cyclization strategies. For instance, derivatives of the ketone could be designed to undergo intramolecular Friedel-Crafts reactions or other electrocyclizations to form additional aromatic rings. While direct conversion is not straightforward, the ketone can serve as a building block for more complex precursors to PAHs. researchgate.netresearchgate.netrsc.orgnih.govosti.gov

| Polycyclic System | Named Reaction | Key Precursor from this compound | General Reaction Conditions |

| Quinoline | Friedländer Annulation | 2-Amino-1-(3-(tert-butyl)phenyl)ethanone derivative | Acid or Base Catalysis |

| Indole | Fischer Indole Synthesis | Phenylhydrazone of this compound | Acid Catalysis (Brønsted or Lewis) |

Advanced Spectroscopic Analysis in Research on 1 3 Tert Butyl Phenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(3-(tert-Butyl)phenyl)ethanone, both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework.

¹H NMR Chemical Shift Analysis and Coupling Patterns

Proton NMR (¹H NMR) provides detailed information about the electronic environment of hydrogen atoms and their connectivity. In this compound, the protons of the acetyl group, the tert-butyl group, and the aromatic ring resonate at distinct chemical shifts (δ). The aromatic protons exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.

The acetyl methyl protons appear as a singlet, being isolated from other protons. Similarly, the nine equivalent protons of the tert-butyl group also produce a sharp singlet. The four protons on the benzene (B151609) ring are non-equivalent and show complex splitting patterns, typically appearing as multiplets in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetyl (-COCH₃) | ~2.5 - 2.6 | Singlet |

| Aromatic (Ar-H) | ~7.3 - 7.9 | Multiplet |

Note: Data are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR and Heteronuclear Correlation Techniques

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ketone is particularly noteworthy for its characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~198 |

| Aromatic C (quaternary, attached to C=O) | ~138 |

| Aromatic C (quaternary, attached to t-Bu) | ~152 |

| Aromatic CH | ~124 - 130 |

| Acetyl CH₃ | ~27 |

| tert-Butyl C (quaternary) | ~35 |

Note: Data are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign these resonances, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), allowing for the complete assembly of the molecular structure by connecting different spin systems.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and shedding light on its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₂H₁₆O), the exact mass is a critical piece of data for its definitive identification.

Table 3: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O | - |

| Molecular Weight | 176.25 g/mol | nih.gov |

This high level of precision allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is frequently used to assess the purity of a sample of this compound and to identify any impurities or byproducts from a chemical reaction. The sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For aromatic ketones like this compound, a common fragmentation pathway is the alpha-cleavage, where the bond between the carbonyl group and the aromatic ring or the methyl group is broken. miamioh.edu A prominent fragmentation involves the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion. chemguide.co.uklibretexts.org Another characteristic fragmentation is the loss of the tert-butyl group.

Table 4: Common Fragment Ions in the Mass Spectrum of Substituted Acetophenones

| Fragmentation Process | Lost Fragment | Resulting Ion (m/z) |

|---|---|---|

| Alpha-cleavage | •CH₃ | M - 15 |

| Alpha-cleavage | •C₆H₄C(CH₃)₃ | 43 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key structural features.

The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) group of the ketone. The presence of the tert-butyl group and the aromatic ring is also confirmed by specific C-H stretching and bending vibrations.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (t-Bu, acetyl) | Stretch | 2850 - 3000 | Medium-Strong |

| Ketone C=O | Stretch | 1670 - 1690 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

These characteristic frequencies provide rapid and reliable confirmation of the compound's functional group composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption of energy corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. In organic molecules like this compound, the most significant electronic transitions involve π electrons in the aromatic ring and n (non-bonding) electrons on the carbonyl oxygen atom.

The structure of this compound contains two primary chromophores: the benzene ring and the carbonyl group (C=O). When conjugated, as in this molecule, they give rise to characteristic absorption bands. The two main types of electronic transitions observed are:

π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic ketones, these transitions are typically responsible for a strong absorption band, often referred to as the K-band, usually appearing below 250 nm. A second, less intense band, known as the B-band, arises from excitations within the benzene ring and appears at longer wavelengths, typically around 280 nm.

n → π* Transitions: This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are symmetry-forbidden, resulting in a weak absorption band (R-band) at longer wavelengths, often above 300 nm.

While specific experimental UV-Vis data for this compound is not widely published, the spectrum can be reliably predicted based on its parent compound, acetophenone (B1666503). Acetophenone typically exhibits a strong π → π* transition around 241 nm and a weaker B-band around 278 nm. photochemcad.com A very weak n → π* transition is also observed at approximately 319 nm.

The presence of a tert-butyl group on the phenyl ring is expected to have a minor influence on the absorption maxima. As an alkyl group, it is a weak electron-donating group through induction. When placed at the meta position, its electronic effect on the carbonyl chromophore is minimal and does not significantly extend the conjugation. Therefore, the λmax values for this compound are predicted to be very similar to those of acetophenone, with potentially a slight bathochromic (red) shift of a few nanometers.

Table 6.4.1: UV-Vis Absorption Data for Acetophenone and Predicted Data for this compound in a Non-polar Solvent

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) |

| Acetophenone | π → π | ~241 | ~12,800 |

| Benzene B-band | ~278 | ~1,100 | |

| n → π | ~319 | ~50 | |

| This compound | π → π | ~243 (Predicted) | ~13,000 (Predicted) |

| Benzene B-band | ~280 (Predicted) | ~1,200 (Predicted) | |

| n → π | ~320 (Predicted) | ~55 (Predicted) |

Note: Data for Acetophenone is sourced from literature for a solution in ethanol (B145695). Predicted data for this compound is an estimation based on the known effects of alkyl substituents.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD), specifically single-crystal X-ray crystallography, is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By irradiating a single crystal with a beam of X-rays, a diffraction pattern is produced. The analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. youtube.com

As of now, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the structural characteristics can be inferred from known structures of related molecules, such as its isomer, 4'-tert-butylacetophenone.

An X-ray diffraction study of this compound would reveal several key structural features:

Molecular Conformation: It would confirm the planarity of the phenyl ring and determine the dihedral angle between the plane of the phenyl ring and the plane of the acetyl group. Steric hindrance between the acetyl group and the ring can cause a slight twist.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-C of the acetyl group, aromatic C-C bonds) and bond angles would be obtained, providing insight into the electronic distribution and hybridization within the molecule.

Intermolecular Interactions: The analysis would elucidate how molecules pack in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as C-H···O hydrogen bonds or π-π stacking interactions, which govern the physical properties of the solid.